

Spectral Data of 2-Deacetyltaxuspine X: A Technical Overview

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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594682

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Introduction

2-Deacetyltaxuspine X is a member of the taxane diterpenoid family, a class of natural products that has garnered significant attention in the scientific community, primarily due to the potent anticancer activity of its most famous member, paclitaxel (Taxol®). Taxanes are characterized by a complex tricyclic or tetracyclic carbon skeleton. The specific structural nuances of each derivative, such as **2-Deacetyltaxuspine X**, are elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding the spectral data of these compounds is crucial for their identification, characterization, and for guiding synthetic and semi-synthetic efforts in the development of new therapeutic agents.

This technical guide provides a summary of the spectral data and general experimental protocols for the characterization of taxane diterpenoids, which would be applicable to **2-Deacetyltaxuspine X**. Due to the absence of publicly available, specific spectral data for **2-Deacetyltaxuspine X** in peer-reviewed literature, this document outlines the expected spectral characteristics and the methodologies used to obtain them, based on the analysis of closely related taxane compounds.

Data Presentation

Comprehensive spectral analysis of a novel or isolated compound like **2-Deacetyltaxuspine X** would typically be presented in structured tables to facilitate easy interpretation and comparison with known compounds.

Table 1: Hypothetical ^1H and ^{13}C NMR Spectral Data for 2-Deacetyltaxuspine X in CDCl_3

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	79.1	5.65 (d, 7.0)
2	72.5	3.80 (m)
3	46.8	2.30 (m)
4	81.1	-
5	84.5	4.98 (d, 8.0)
6	35.6	2.55 (m), 1.85 (m)
7	75.3	4.40 (dd, 10.5, 6.5)
8	58.2	-
9	203.5	-
10	76.4	6.30 (s)
11	134.0	-
12	142.1	-
13	72.9	4.95 (t, 8.5)
14	35.7	2.25 (m), 1.75 (m)
15	43.2	-
16	26.8	1.15 (s)
17	21.9	1.25 (s)
18	14.8	1.70 (s)
19	10.5	1.05 (s)
20	76.5	4.20 (d, 8.5), 4.10 (d, 8.5)
Cinnamate		
1'	166.8	-
2'	118.2	6.45 (d, 16.0)

3'	145.5	7.70 (d, 16.0)
Arom.	128-131	7.30-7.55 (m)
Acetyl	170.2, 21.3	2.10 (s)

Note: This table is a hypothetical representation based on known taxane structures and serves as an example of how the data would be presented.

Table 2: Expected Mass Spectrometry Data for 2-Deacetyltaxuspine X

Ion	m/z (calculated)	m/z (observed)	Fragmentation Pathway
[M+Na] ⁺	Expected value	-	Adduct with sodium
[M+H] ⁺	Expected value	-	Protonated molecule
[M-H ₂ O+H] ⁺	Expected value	-	Loss of water
[M-AcOH+H] ⁺	Expected value	-	Loss of acetic acid
[M-Cinnamic acid+H] ⁺	Expected value	-	Loss of cinnamic acid

Note: The specific m/z values would depend on the exact molecular formula of 2-Deacetyltaxuspine X.

Table 3: Anticipated Infrared (IR) Spectroscopy Data for 2-Deacetyltaxuspine X

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Broad	O-H stretch (hydroxyl groups)
~3050	Medium	C-H stretch (aromatic/vinylic)
~2950	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (ketone)
~1630	Medium	C=C stretch (alkene/aromatic)
~1240	Strong	C-O stretch (ester/ether)

Note: This table provides a general guide to the expected IR absorption bands.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the structural elucidation of **2-Deacetyltaxuspine X**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

- Approximately 5-10 mg of purified **2-Deacetyltaxuspine X** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled spectra are acquired using a standard pulse program. A spectral width of 220-250 ppm is typically used.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer via direct infusion or through an LC column.

Data Acquisition:

- **Ionization Method:** Electrospray ionization (ESI) is commonly used for taxanes due to their polarity. Both positive and negative ion modes are typically run.
- **Mass Analyzer:** Data is acquired in full scan mode to determine the mass of the molecular ion.
- **High-Resolution Mass Spectrometry (HRMS):** Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
- **Tandem Mass Spectrometry (MS/MS):** The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can help in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- **Thin Film:** A small amount of the sample is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mandatory Visualization

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **2-Deacetyltaxuspine X** using the spectral data obtained.

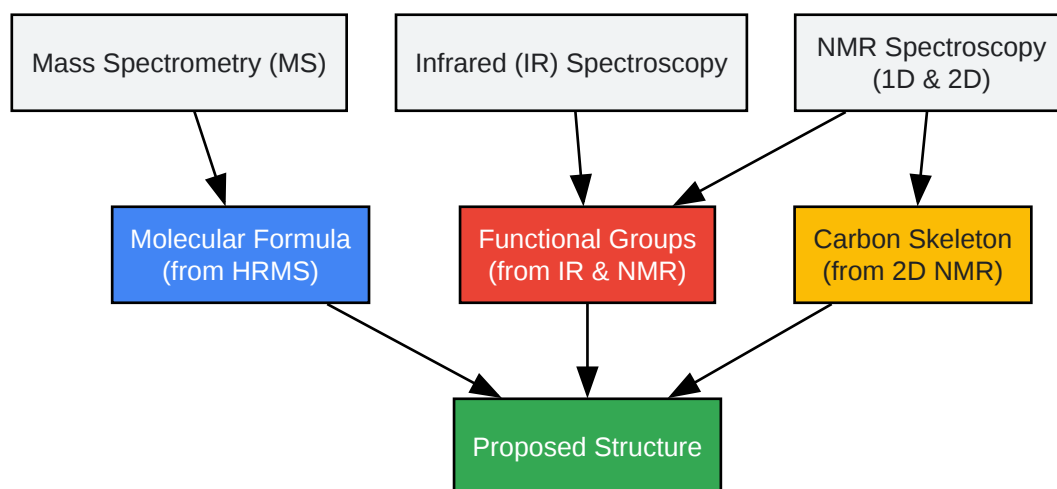


Figure 1. Workflow for Structural Elucidation

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Caption: Logical workflow for the structural elucidation of natural products.

This guide provides a foundational understanding of the spectral data and experimental protocols essential for the characterization of **2-Deacetyltaxuspine X**. The acquisition and interpretation of this data are pivotal for advancing research and development in the field of taxane-based therapeutics.

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